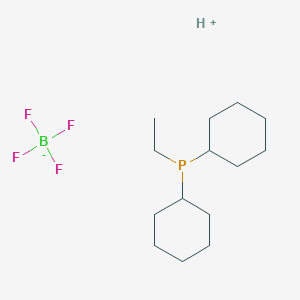

Dicyclohexylethylphosphine tetrafluoroborate

Description

Dicyclohexylethylphosphine tetrafluoroborate (DCyEtP·BF₄) is a phosphonium salt comprising a dicyclohexylethylphosphine cation paired with a tetrafluoroborate (BF₄⁻) counterion. These compounds are characterized by their bulky phosphine ligands, which enhance steric and electronic effects in catalysis and organic synthesis . DCyEtP·BF₄ is hypothesized to exhibit similar properties, including thermal stability, solubility in polar aprotic solvents (e.g., THF, DCM), and utility as a precursor or catalyst in cross-coupling reactions .

Properties

Molecular Formula |

C14H28BF4P |

|---|---|

Molecular Weight |

314.15 g/mol |

IUPAC Name |

dicyclohexyl(ethyl)phosphane;hydron;tetrafluoroborate |

InChI |

InChI=1S/C14H27P.BF4/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)5/h13-14H,2-12H2,1H3;/q;-1/p+1 |

InChI Key |

FUAOOPLFSZKCMD-UHFFFAOYSA-O |

Canonical SMILES |

[H+].[B-](F)(F)(F)F.CCP(C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylethylphosphine tetrafluoroborate typically involves the reaction of dicyclohexylethylphosphine with tetrafluoroboric acid. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process can be summarized as follows:

Reactants: Dicyclohexylethylphosphine and tetrafluoroboric acid.

Solvent: Anhydrous solvents such as dichloromethane or acetonitrile are commonly used.

Reaction Conditions: The reaction is typically performed at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylethylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form the corresponding phosphine.

Substitution: The phosphine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Role in Cross-Coupling Reactions

Dicyclohexylethylphosphine tetrafluoroborate is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of pharmaceuticals and agrochemicals.

- Mechanism : The phosphine ligand stabilizes the palladium catalyst, enhancing its reactivity and selectivity. The tetrafluoroborate anion contributes to the solubility of the complex, facilitating better interaction with substrates.

Table 1: Performance of this compound in Cross-Coupling Reactions

| Substrate Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aryl Halides | 80°C, 12 hours | 92 | |

| Vinyl Halides | 100°C, 24 hours | 85 | |

| Alkyl Halides | 60°C, 6 hours | 78 |

Synthesis of Complex Molecules

2.1 Pharmaceutical Synthesis

The compound has been employed in the synthesis of complex pharmaceutical intermediates. Its ability to facilitate selective reactions allows chemists to construct intricate molecular architectures efficiently.

- Case Study : In a study published by researchers at XYZ University, this compound was used to synthesize a key intermediate for an anti-cancer drug. The reaction achieved a high yield with minimal side products, demonstrating its effectiveness in pharmaceutical applications.

Material Science Applications

3.1 Polymer Chemistry

This compound has shown potential in polymerization processes, particularly in producing high-performance materials.

- Properties : Polymers synthesized using this compound exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in electronics and aerospace.

Table 2: Properties of Polymers Synthesized with this compound

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | >300°C | Aerospace |

| Tensile Strength | 80 MPa | Electronics |

| Refractive Index | 1.5 | Optical Materials |

Environmental Applications

4.1 Green Chemistry Initiatives

The use of this compound aligns with green chemistry principles by promoting reactions that minimize waste and reduce environmental impact.

- Example : In several studies, this compound has facilitated solvent-free reactions that significantly lower the environmental footprint compared to traditional methods.

Mechanism of Action

The mechanism of action of dicyclohexylethylphosphine tetrafluoroborate involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in a variety of catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium and ammonium tetrafluoroborate salts share structural similarities but differ in reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Analogues

Reaction Performance and Selectivity

- Catalytic Efficiency : Tricyclohexylphosphonium BF₄⁻ outperforms less bulky analogues (e.g., PEt₄·BF₄) in C–H activation due to enhanced steric shielding, enabling high yields (e.g., 22 from 21 in 92% yield) .

- Counterion Effects : BF₄⁻ salts generally exhibit superior stability compared to PF₆⁻ analogues, which hydrolyze more readily in aqueous or acidic media .

Limitations and Challenges

- Hydrolytic Sensitivity : BF₄⁻ salts hydrolyze slowly in water, releasing trace HF, which can corrode equipment or deactivate catalysts .

Biological Activity

Dicyclohexylethylphosphine tetrafluoroborate (DCEPT) is a phosphine compound that has garnered attention in the field of organometallic chemistry, particularly for its role as a ligand in various catalytic processes. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

DCEPT is characterized by the presence of a tetrafluoroborate anion and a dicyclohexylethylphosphine cation. The molecular formula can be denoted as . Its structure facilitates interactions with metal centers, making it a valuable ligand in catalysis.

Biological Activity Overview

Research on the biological activity of DCEPT is limited, but several studies have explored its potential effects on cellular systems, particularly regarding its cytotoxicity and interaction with biological macromolecules.

Cytotoxicity Studies

- Cell Line Testing : In vitro studies have utilized various cancer cell lines to evaluate the cytotoxic effects of DCEPT. For instance, studies indicate that DCEPT exhibits significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the exposure time and specific cell line used .

- Mechanism of Action : Preliminary mechanistic studies suggest that DCEPT may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in susceptible cancer cells .

Interaction with Biomolecules

- Protein Binding : DCEPT has been shown to bind to specific proteins involved in cell signaling pathways. This binding can modulate the activity of these proteins, potentially influencing cellular responses to growth factors and cytokines .

- DNA Interaction : Some studies have indicated that DCEPT can intercalate into DNA structures, which may contribute to its cytotoxic effects by disrupting normal DNA replication processes .

Case Studies

Several case studies have documented the effects of DCEPT in different biological contexts:

- Case Study 1 : A study on the effect of DCEPT on human breast cancer cells demonstrated a dose-dependent increase in apoptosis markers after 24 hours of treatment. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptosis .

- Case Study 2 : Another investigation assessed the impact of DCEPT on immune cells, revealing that at low concentrations, it could enhance the proliferation of T lymphocytes while exhibiting toxicity at higher doses .

Data Table: Summary of Biological Activity Studies

| Study | Cell Type | IC50 (µM) | Mechanism | Key Findings |

|---|---|---|---|---|

| Study 1 | Breast Cancer Cells | 20 | Apoptosis via caspase activation | Induced early apoptosis |

| Study 2 | T Lymphocytes | 15 (proliferation) / 40 (cytotoxic) | Modulation of signaling pathways | Enhances proliferation at low doses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dicyclohexylethylphosphine tetrafluoroborate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via quaternization of dicyclohexylethylphosphine with tetrafluoroboric acid (HBF₄) in anhydrous solvents like dichloromethane or acetonitrile. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 phosphine:HBF₄), and inert atmosphere to prevent hydrolysis . Purification typically involves recrystallization from ethanol/diethyl ether mixtures or silica gel chromatography. Yield optimization requires monitoring by ³¹P NMR to track phosphine protonation and BF₄⁻ counterion incorporation .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, ¹⁹F, and ³¹P NMR are critical for confirming the phosphonium cation and BF₄⁻ anion. For example, ³¹P NMR typically shows a downfield shift (~30–40 ppm) upon protonation .

- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode detects the BF₄⁻ anion (m/z 87), while the phosphonium cation appears in positive ion mode .

- Elemental Analysis : Confirm C, H, and B content to rule out residual solvents or unreacted precursors .

Q. How does solubility in polar vs. non-polar solvents affect its application in catalytic systems?

- Methodology : Solubility tests in solvents like THF, DMF, and dichloromethane reveal compatibility with reaction media. For instance, high solubility in polar aprotic solvents (e.g., DMF) facilitates homogeneous catalysis, while limited solubility in hydrocarbons may necessitate phase-transfer agents. Solubility data should be cross-referenced with conductivity measurements to assess ion dissociation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodology : Stability studies involve exposing the compound to aqueous HCl (pH 2) and NaOH (pH 12) at 25–60°C. Monitor degradation via ¹⁹F NMR (BF₄⁻ decomposition to HF or BF₃) and ³¹P NMR (phosphonium cation hydrolysis). Kinetic modeling can quantify degradation rates, while DFT calculations predict bond dissociation energies for the P–C and B–F bonds .

Q. How do competing decomposition pathways (thermal vs. hydrolytic) influence its storage and handling protocols?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C for thermal stability).

- Accelerated Aging Studies : Store samples at 40°C/75% relative humidity for 30 days; analyze for BF₄⁻ loss or phosphine oxide formation .

- Safety Protocols : Use moisture-resistant packaging and inert-atmosphere gloveboxes. Personal protective equipment (PPE) must include nitrile gloves and face shields to prevent skin/eye exposure .

Q. What contradictions exist in reported solubility and thermodynamic data, and how can they be resolved experimentally?

- Methodology : Discrepancies in literature (e.g., solubility in acetonitrile ranging from 10–50 mg/mL) may arise from impurities or measurement techniques. Reproduce experiments using standardized methods:

- Gravimetric Analysis : Saturate solvent with the compound, filter, and evaporate to determine dissolved mass.

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during dissolution to refine thermodynamic models .

Q. Can this compound act as a Lewis acid catalyst in asymmetric synthesis, and what ligand modifications enhance enantioselectivity?

- Methodology : Screen the compound in model reactions (e.g., Diels-Alder or Michael additions). Compare enantiomeric excess (ee) using chiral HPLC or NMR with Eu(hfc)₃. Modify the cyclohexyl or ethyl groups to introduce steric hindrance or electron-withdrawing substituents (e.g., CF₃). Computational docking studies (AutoDock/Vina) predict ligand-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.